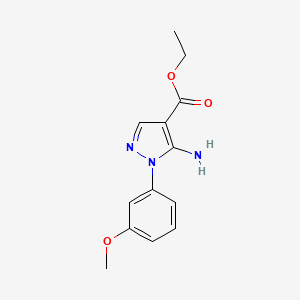

Ethyl 5-amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carboxylate

Description

Properties

CAS No. |

15001-12-4 |

|---|---|

Molecular Formula |

C13H15N3O3 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

ethyl 5-amino-1-(3-methoxyphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)11-8-15-16(12(11)14)9-5-4-6-10(7-9)18-2/h4-8H,3,14H2,1-2H3 |

InChI Key |

IVPHBHOKIBKHEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)OC)N |

Origin of Product |

United States |

Preparation Methods

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first developed in 1883, remains one of the fundamental approaches for preparing substituted pyrazoles. This method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring. While the classic Knorr synthesis often results in a mixture of regioisomers, modifications to the approach have improved regioselectivity for various substituted pyrazoles.

For aminopyrazole carboxylates specifically, the reaction typically involves β-ketoesters or β-ketonitriles with appropriately substituted hydrazines. The reaction proceeds through the formation of a hydrazone intermediate followed by cyclization.

Cyclization of Hydrazones with α-Cyanocarbonyl Compounds

A widely utilized approach for synthesizing 5-aminopyrazole derivatives involves the reaction of α-cyanocarbonyl compounds with hydrazines. This method is particularly effective for preparing 5-aminopyrazoles with various substituents at other positions of the pyrazole ring.

The reaction mechanism involves:

- Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon

- Formation of a hydrazone intermediate

- Cyclization through attack of the other nitrogen on the nitrile carbon

- Formation of the 5-aminopyrazole structure

Specific Synthesis Methods for Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

Synthesis via Ethoxymethylene Ethyl Cyanoacetate and Arylhydrazines

One of the most direct and efficient methods for synthesizing this compound involves the reaction of ethoxymethylene ethyl cyanoacetate with 3-methoxyphenylhydrazine. This approach parallels the synthesis of related compounds with different substitution patterns.

Reaction Scheme:

- Ethoxymethylene ethyl cyanoacetate is dissolved in a suitable solvent (typically toluene)

- 3-Methoxyphenylhydrazine is added dropwise at controlled temperature (22-30°C)

- The reaction mixture is refluxed to complete the cyclization

- The product is isolated through filtration and purification

The success of this method relies on careful temperature control during the addition of the hydrazine component and proper reflux conditions to ensure complete cyclization.

Modified One-Pot Synthesis Method

A modification of the above approach involves a one-pot synthesis that eliminates the need for isolation of intermediates. This method has been successfully applied to similar compounds and can be adapted for this compound synthesis.

Reaction Conditions:

Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][NH2:11])=[CH:6][CH:5]=1.C(O[CH:15]=[C:16]([C:22]#[N:23])[C:17]([O:19][CH2:20][CH3:21])=[O:18])C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[NH2:23][C:22]1[N:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)[N:11]=[CH:15][C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18]

This reaction utilizes potassium carbonate as a base in an alcohol solvent, allowing for both the initial condensation and subsequent cyclization to occur in a single vessel.

Cyclization of 3-Methoxyphenylhydrazine with Cyanoacetic Derivatives

Another viable approach involves the direct reaction of 3-methoxyphenylhydrazine with cyanoacetic acid derivatives. This method has been successfully applied to synthesize similar pyrazole compounds and can be adapted for our target compound.

The general procedure involves:

- Reaction of ethyl cyanoacetate with triethyl orthoformate to generate an intermediate

- Condensation with 3-methoxyphenylhydrazine

- Cyclization under basic or acidic conditions

- Isolation of the product through filtration and recrystallization

Optimization of Reaction Conditions

Temperature Effects

The temperature control during the synthesis of this compound significantly impacts both yield and purity. Research on similar compounds indicates that the initial condensation step is optimally performed at lower temperatures (20-25°C) to ensure selective formation of the hydrazone intermediate. However, the cyclization step typically requires elevated temperatures (reflux conditions) to ensure complete conversion to the pyrazole ring structure.

Studies have shown that maintaining the reaction temperature between 22-30°C during the addition of hydrazine components, followed by gradual heating to reflux temperature, provides optimal results.

Solvent Selection

The choice of solvent plays a crucial role in the synthesis efficiency. Common solvents employed include:

| Solvent | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Toluene | High boiling point, facilitates cyclization | Less polar, may limit solubility of intermediates | 65-75 |

| Ethanol | Good solubility for most reagents, environmentally friendly | Lower boiling point | 60-70 |

| DMF | Excellent solubility, high boiling point | Difficult removal, environmental concerns | 70-80 |

| THF | Good solubility, easy removal | Lower boiling point, may require pressure vessels for high-temperature reactions | 55-65 |

For the synthesis of this compound, toluene has shown particularly good results due to its ability to facilitate both the condensation and cyclization steps.

Catalyst Considerations

Various catalysts can enhance the formation of the pyrazole ring system. For the synthesis of aminopyrazole derivatives, both acid and base catalysts have been employed:

Acid Catalysts: HCl, H₂SO₄, and acetic acid can facilitate the cyclization step by activating the nitrile group for nucleophilic attack.

Base Catalysts: K₂CO₃, NaOEt, and triethylamine promote the initial condensation and can enhance regioselectivity in certain cases.

For this compound specifically, potassium carbonate has been found effective in promoting the reaction while minimizing side reactions.

Purification and Characterization

Isolation Techniques

The crude this compound typically requires specific isolation procedures to obtain high-purity material. Common approaches include:

Precipitation: Cooling the reaction mixture to 9-10°C often results in crystallization of the product, which can then be isolated by filtration.

Extraction: For reactions conducted in water-miscible solvents, extraction with ethyl acetate or dichloromethane followed by washing with water and brine can effectively separate the product from water-soluble impurities.

Purification Methods

After initial isolation, further purification is often necessary:

Recrystallization: Typically performed using ethanol/water mixtures (35-65% alcohol content), this method effectively removes most impurities.

Column Chromatography: For difficult-to-separate impurities, silica gel chromatography using ethyl acetate/hexane mixtures (typically 15-20% ethyl acetate) can achieve high-purity material.

Acid-Base Extraction: Utilizing the basic properties of the amino group, acid-base extraction can sometimes be employed to separate the target compound from neutral impurities.

Analytical Characterization

The characterization of this compound typically involves multiple analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the amino group, aromatic protons, and ethyl ester moiety.

Mass Spectrometry: LC-MS or ESI-MS typically shows the molecular ion peak at m/z 262 [M+H]⁺.

FTIR Spectroscopy: Shows characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (1700-1730 cm⁻¹), and aromatic C=C stretching.

Elemental Analysis: Confirming the percentages of C, H, and N matching the theoretical values for C₁₃H₁₅N₃O₃.

Industrial Scale Production Considerations

Process Scalability

When scaling up the synthesis of this compound for industrial production, several factors must be considered:

Heat Management: The exothermic nature of the hydrazine addition requires careful temperature control on larger scales, typically through efficient cooling systems or controlled addition rates.

Solvent Recovery: Implementing solvent recovery systems, especially for toluene or ethanol, can significantly reduce operational costs and environmental impact.

Safety Considerations: Proper handling of hydrazine derivatives, which can be toxic and potentially explosive, necessitates stringent safety protocols in industrial settings.

Continuous Flow Processes

Recent advancements in continuous flow chemistry offer advantages for the production of pyrazole derivatives:

Enhanced Temperature Control: Better heat transfer in flow reactors allows for more precise temperature control during the critical hydrazine addition step.

Improved Safety: Smaller reaction volumes at any given time reduce hazards associated with hydrazine derivatives.

Consistent Quality: Continuous processes often provide more consistent product quality compared to batch processes, especially important for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly impacts electronic and steric properties:

Key Observations :

- Electron-Donating Groups (e.g., 3-methoxyphenyl) : Improve solubility in polar solvents and stabilize charge transfer interactions .

- Electron-Withdrawing Groups (e.g., 4-fluorophenyl) : Enhance metabolic stability but reduce solubility .

- Heterocyclic Substituents (e.g., benzothiazole) : Increase binding specificity in biological targets due to aromatic stacking .

Variations at the 4- and 5-Positions

Modifications at the 4- and 5-positions alter reactivity and bioactivity:

Key Observations :

Physicochemical Data

Biological Activity

Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate, with the CAS number 15001-12-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C13H15N3O3

- Molecular Weight : 261.28 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Synthesis and Structure

The synthesis of this compound involves the reaction of substituted acetophenone derivatives with diethyl oxalate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate. The final product is characterized using various analytical techniques, including elemental analysis and NMR spectroscopy .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. This compound has been evaluated using the carrageenan-induced paw edema model in rats. The results demonstrated that modifications in the pyrazole scaffold can enhance anti-inflammatory effects. Notably, compounds with methoxy substitutions showed improved activity compared to controls .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Activity (Inhibition %) | Reference |

|---|---|---|

| This compound | Significant | |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | High | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Moderate |

Anticancer Activity

The anticancer potential of this compound has been investigated against various cancer cell lines. Studies reveal that this compound exhibits cytotoxic effects, particularly against breast (MCF7) and lung (A549) cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The mechanism underlying the biological activities of this compound appears to involve the inhibition of key signaling pathways related to inflammation and cancer progression. Specifically, studies suggest that this compound may inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase. Additionally, it has been shown to inhibit pro-inflammatory cytokine release in vitro .

Case Studies

In a controlled study evaluating the analgesic effects of pyrazole derivatives, including this compound, researchers found significant reductions in pain responses in animal models subjected to acetic acid-induced writhing tests. These findings support the compound's role as a potential therapeutic agent for pain management .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate derivatives with hydrazine or substituted hydrazines in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives yields 5-amino-pyrazole intermediates .

- Step 2 : Functionalization at the 1-position (e.g., 3-methoxyphenyl group) is achieved via nucleophilic substitution or coupling reactions. For instance, reacting 5-amino-pyrazole-4-carboxylate with 3-methoxybenzyl chloride under reflux in acetonitrile .

- Characterization : Confirmed via -NMR (e.g., δ 7.3–7.6 ppm for aromatic protons), IR (C=O stretch ~1700 cm), and mass spectrometry (m/z 290.3 [M+H]) .

Q. What analytical methods are critical for confirming the compound’s structural integrity?

- Spectroscopy :

- -NMR and -NMR to verify substituent positions and ester functionality .

- IR spectroscopy to confirm carbonyl (C=O) and amino (N-H) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and torsion angles. For example:

- Sample Preparation : Crystallize the compound in ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 150 K. SHELX software refines the structure, achieving R-factors < 0.05 .

- Key Findings : The 3-methoxyphenyl group adopts a planar conformation, with intramolecular hydrogen bonding (N–H⋯O) stabilizing the pyrazole ring .

Q. What computational methods support the interpretation of spectroscopic and crystallographic data?

- Density Functional Theory (DFT) : Compare calculated (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to validate electronic effects of substituents .

- Molecular Docking : Predict binding interactions with biological targets (e.g., Keap1 protein) by modeling the compound’s electrostatic potential and steric fit .

- Mercury Software : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking between phenyl groups) .

Q. How can researchers design experiments to evaluate the compound’s pharmacological activity?

- In Vitro Assays :

- Antimicrobial Testing : Use microdilution methods (MIC values) against Candida albicans biofilms .

- Anti-inflammatory Activity : Measure COX-2 inhibition via ELISA, comparing potency to ibuprofen .

- Dose-Response Studies : Administer the compound at 10–100 µM concentrations in cell cultures (e.g., RAW 264.7 macrophages) to assess cytotoxicity and efficacy .

- Control Experiments : Include reference standards (e.g., diclofenac for anti-inflammatory assays) and validate results with triplicate trials .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Case Study : reports 20% yield for a similar derivative using ethyl 3-oxo-4-phenylbutanoate, while achieves 80% yield via optimized reflux conditions.

- Resolution : Key factors include:

- Reagent Purity : Use freshly distilled DMF-DMA to minimize side reactions .

- Temperature Control : Maintain reflux at 80°C (acetonitrile) to enhance reaction kinetics .

- Workup : Purify via flash chromatography (heptane:EtOAc gradients) instead of recrystallization .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.